N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide
Description
N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide is a fluorinated aromatic acetamide derivative characterized by an acetamide group attached to a 2-fluorophenyl ring substituted with an aminomethyl moiety at the 5-position. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability and bioavailability, while the aminomethyl group provides a handle for further functionalization or interaction with biological targets .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-[5-(aminomethyl)-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C9H11FN2O/c1-6(13)12-9-4-7(5-11)2-3-8(9)10/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
CHOABEWMGJQRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide typically involves the reaction of 5-(Aminomethyl)-2-Fluorobenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Biological Activity
N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the acetamide class, characterized by the presence of a fluorine atom and an aminomethyl substituent. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development. The compound's structure allows it to interact with various biological targets, modulating key biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.0 |
| HeLa | 25.0 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for therapeutic efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effect on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent .
- Anticancer Evaluation : In a comparative study against standard chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin, indicating its potential as a lead compound in cancer therapy .
- Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
